molecular formula C16H17N3OS B2554159 N-(4-Methylsulfanylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide CAS No. 2415573-47-4

N-(4-Methylsulfanylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide

Numéro de catalogue B2554159
Numéro CAS: 2415573-47-4
Poids moléculaire: 299.39
Clé InChI: YYXFHDZFOMIBKP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(4-Methylsulfanylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide, also known as MTQ, is a small molecule drug that has been studied for its potential therapeutic properties. MTQ has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further research.

Mécanisme D'action

The exact mechanism of action of N-(4-Methylsulfanylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide is not fully understood, but it is thought to act by inhibiting various signaling pathways involved in cancer growth, inflammation, and neurodegeneration. N-(4-Methylsulfanylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in these pathways.
Biochemical and Physiological Effects:
N-(4-Methylsulfanylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has been shown to have a variety of biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. N-(4-Methylsulfanylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis, reduce inflammation by inhibiting the production of pro-inflammatory cytokines, and have neuroprotective effects and improve cognitive function.

Avantages Et Limitations Des Expériences En Laboratoire

N-(4-Methylsulfanylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has several advantages for lab experiments, including its low molecular weight and ease of synthesis. However, there are also some limitations to using N-(4-Methylsulfanylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Orientations Futures

There are several future directions for research on N-(4-Methylsulfanylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide, including further studies on its mechanism of action, optimization of its synthesis, and exploration of its potential therapeutic applications in other areas, such as cardiovascular disease and metabolic disorders. Additionally, more research is needed to fully understand the potential toxic effects of N-(4-Methylsulfanylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide and how it can be safely used in clinical settings.

Méthodes De Synthèse

N-(4-Methylsulfanylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide can be synthesized using a variety of methods, including the reaction of 4-methylthiobenzaldehyde with 2-aminobenzamide, followed by cyclization and subsequent reduction. Other methods include the reaction of 4-methylthiobenzaldehyde with an isatoic anhydride derivative, followed by cyclization and reduction.

Applications De Recherche Scientifique

N-(4-Methylsulfanylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has been studied for its potential therapeutic properties in a variety of areas, including cancer, inflammation, and neurodegenerative diseases. In cancer research, N-(4-Methylsulfanylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis. Inflammation research has shown that N-(4-Methylsulfanylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disease research, N-(4-Methylsulfanylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has been shown to have neuroprotective effects and improve cognitive function.

Propriétés

IUPAC Name

N-(4-methylsulfanylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3OS/c1-21-12-8-6-11(7-9-12)19-16(20)15-13-4-2-3-5-14(13)17-10-18-15/h6-10H,2-5H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYXFHDZFOMIBKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)NC(=O)C2=NC=NC3=C2CCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(methylsulfanyl)phenyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.